

# N-Allylbenzylamine molecular weight and formula C10H13N.

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## Compound of Interest

Compound Name: **N-Allylbenzylamine**

Cat. No.: **B1332080**

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## N-Allylbenzylamine: A Technical Guide for Researchers

In-depth Technical Guide on **N-Allylbenzylamine** (C10H13N)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Allylbenzylamine**, a secondary amine with the chemical formula C10H13N. The document details its physicochemical properties, potential mechanism of action as an antifungal agent, and established protocols for its synthesis.

## Core Physicochemical and Spectroscopic Data

**N-Allylbenzylamine**, also known as N-benzylprop-2-en-1-amine, is a compound with a molecular weight of 147.22 g/mol .[\[1\]](#)[\[2\]](#) Its chemical structure consists of a benzyl group and an allyl group attached to a secondary amine.

Property	Value	Source
Molecular Formula	C10H13N	PubChem[2]
Molecular Weight	147.22 g/mol	LabSolutions[1], PubChem[2]
CAS Number	4383-22-6	LabSolutions[1]
Boiling Point	217.7°C at 760 mmHg	Guidechem
Density	0.924 g/cm³	Guidechem
Flash Point	92°C	Guidechem
Refractive Index	1.519	Guidechem

## Potential Mechanism of Action: Antifungal Activity

While specific studies on **N-Allylbenzylamine** are limited, its structural classification as a benzylamine suggests a likely mechanism of action as an antifungal agent through the inhibition of squalene epoxidase. This enzyme is a critical component in the ergosterol biosynthesis pathway in fungi.

Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity. The allylamine and benzylamine classes of antifungals act by non-competitively inhibiting squalene epoxidase. This inhibition disrupts the conversion of squalene to 2,3-oxidosqualene, a key step in the formation of lanosterol, the precursor to ergosterol. The consequences of this enzymatic blockage are twofold: a depletion of ergosterol, which compromises the fungal cell membrane, and a toxic accumulation of intracellular squalene. Both factors contribute to fungal cell death.

Squalene\_Epoxidase\_Target

Ergosterol\_Depletion

Squalene\_Accumulation

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# Experimental Protocols for Synthesis

There are two primary and reliable methods for the synthesis of **N-Allylbenzylamine**: N-alkylation of benzylamine with an allyl halide and reductive amination of benzaldehyde with allylamine.

## Protocol 1: Synthesis via N-Alkylation

This method involves the direct alkylation of benzylamine with allyl bromide in the presence of a base.

Materials:

- Benzylamine
- Allyl bromide
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Water
- Ethyl acetate
- Hexane
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzylamine (1 equivalent).
- Addition of Reagents: Add water to the flask, followed by sodium bicarbonate (3 equivalents).
- Heating: Heat the mixture to 80°C with vigorous stirring.
- Addition of Alkylating Agent: Slowly add allyl bromide (3 equivalents) to the reaction mixture.
- Reaction: Maintain the reaction at 80°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

## Protocol 2: Synthesis via Reductive Amination

This one-pot procedure involves the formation of an imine from benzaldehyde and allylamine, followed by in-situ reduction.

### Materials:

- Benzaldehyde
- Allylamine
- Methanol
- Acetic acid (glacial)
- Sodium borohydride ( $\text{NaBH}_4$ ) or Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )
- Ethyl acetate

- Saturated aqueous potassium carbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- **Imine Formation:** To a round-bottom flask containing a magnetic stir bar, add benzaldehyde (1 equivalent) and allylamine (1.1 equivalents).
- **Solvent and Catalyst:** Add methanol to dissolve the reactants. To accelerate imine formation, add a few drops of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours.
- **Reduction:** Cool the reaction mixture in an ice bath. Slowly add the reducing agent, sodium borohydride (1.5 equivalents) or sodium triacetoxyborohydride (1.5 equivalents), in portions, ensuring the temperature remains low.
- **Reaction:** Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC).
- **Work-up:** Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
- **Extraction and Purification:** Take up the residue in ethyl acetate and wash with a saturated solution of potassium carbonate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude **N-Allylbenzylamine** can be purified by column chromatography if necessary.

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## References

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